4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one
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Overview
Description
4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 5-iodouracil.
Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with 5-iodouracil in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Cyclization: The intermediate product is then cyclized to form the desired pyrimidine ring structure under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Solvents: Dimethylformamide (DMF), ethanol
Catalysts: Palladium on carbon (Pd/C), copper iodide (CuI)
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, and coupled aryl or alkyl derivatives .
Scientific Research Applications
4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential antiviral and anticancer agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one
- 4-Amino-1-(3-bromophenyl)-5-iodopyrimidin-2(1H)-one
- 4-Amino-1-(3-methylphenyl)-5-iodopyrimidin-2(1H)-one
Uniqueness
4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems .
Properties
Molecular Formula |
C10H7FIN3O |
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Molecular Weight |
331.08 g/mol |
IUPAC Name |
4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C10H7FIN3O/c11-6-2-1-3-7(4-6)15-5-8(12)9(13)14-10(15)16/h1-5H,(H2,13,14,16) |
InChI Key |
FEKMMVZOUFWPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(C(=NC2=O)N)I |
Origin of Product |
United States |
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